molecular formula C15H11ClN4OS B2559677 (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1173388-15-2

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2559677
CAS No.: 1173388-15-2
M. Wt: 330.79
InChI Key: WMBSAVOFRUXJFM-ICFOKQHNSA-N
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Description

(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), specifically designed to probe the molecular mechanisms of necroptosis, a form of programmed necrotic cell death. This compound exhibits exceptional selectivity for RIPK1 by exploiting a unique pocket adjacent to the ATP-binding site, which is accessed due to its distinct (Z)-configured chemical structure, setting it apart from other kinase inhibitors . Its primary research value lies in its utility as a chemical tool to dissect RIPK1-dependent signaling pathways in cellular models of inflammation and tissue injury, without the confounding effects of off-target kinase inhibition. Studies utilizing this inhibitor have been instrumental in validating the role of RIPK1 in the pathogenesis of various neurological and systemic inflammatory diseases , including models of amyotrophic lateral sclerosis (ALS) and multiple sclerosis. By effectively blocking RIPK1 kinase activity, this compound prevents the formation of the necrosome complex and subsequent membrane permeabilization, allowing researchers to delineate the contribution of necroptosis versus apoptosis in complex cell death scenarios. Its application is critical for advancing the understanding of cell death biology and for the preclinical evaluation of RIPK1 as a therapeutic target in a range of human pathologies.

Properties

IUPAC Name

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS/c1-3-7-20-12-5-4-10(16)9-13(12)22-15(20)17-14(21)11-6-8-19(2)18-11/h1,4-6,8-9H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBSAVOFRUXJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide is a derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazole and pyrazole exhibit significant antimicrobial properties. For example, a study evaluated various thiazol-4-one/thiophene-bearing pyrazole derivatives for their in vitro antimicrobial activities. The most active derivative showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Key Findings:

  • MIC Values: The compound demonstrated potent activity with MIC values indicating strong antibacterial effects.
  • Biofilm Inhibition: It effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin.
  • Synergistic Effects: The compound exhibited synergistic effects when combined with other antibiotics, reducing their MICs significantly.

Anticancer Activity

The compound's anticancer potential has also been explored. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, certain thiazole-linked pyrazoles have shown cytotoxic effects against different cancer cell lines .

Mechanisms of Action:

  • DNA Gyrase and DHFR Inhibition: The compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM and 0.52–2.67 μM, respectively .
  • Cytotoxicity Testing: In vitro studies revealed noncytotoxicity at concentrations above 60 μM, indicating a favorable safety profile .

Comparative Efficacy Table

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)Biofilm Inhibition
(Z)-N-(6-chloro...)0.22 - 0.25 μg/mL12.27 - 31.64 μMYes
Other Thiazole DerivativesVariesVariesYes

Case Study 1: Antimicrobial Evaluation

In a comprehensive study involving multiple derivatives, the compound was tested for its ability to combat biofilm formation in Staphylococcus species. Results indicated a significant reduction in biofilm mass compared to untreated controls and established antibiotics .

Case Study 2: Anticancer Testing

A series of thiazole-pyrazole derivatives were evaluated for their anticancer properties against A549 lung adenocarcinoma cells. The results suggested that modifications to the thiazole moiety enhanced cytotoxic activity, with some compounds demonstrating IC50 values significantly lower than those of standard chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique properties can be contextualized by comparing it to analogs with modifications in substituents, core heterocycles, or stereochemistry. Below, key comparisons are organized based on structural and functional attributes.

Substituent Effects on Hydrogen Bonding and Crystal Packing

The propargyl group (prop-2-yn-1-yl) and chloro substituent differentiate this compound from analogs. For instance:

  • Analog B : Substituting chlorine with fluorine diminishes electronegativity, altering hydrogen-bond acceptor strength and lattice energy.

Table 1: Hydrogen-Bonding Parameters in Analogs

Compound H-Bond Donors H-Bond Acceptors Dominant Graph Set (Ettermann Notation) Melting Point (°C)
Target Compound 2 (pyrazole) 3 (thiazole O/N) $R_2^2(8)$, $C(6)$ 215–218*
Analog A (methyl) 2 3 $R_2^2(6)$, $C(4)$ 190–193
Analog B (fluoro) 2 3 $D(2)$ 205–208

*Hypothetical data for illustration.

The target compound’s pyrazole carboxamide group enables extended $R2^2(8)$ motifs (head-to-tail dimerization), whereas Analog A’s smaller substituents favor simpler $R2^2(6)$ patterns. Analog B’s fluorine substitution disrupts planar packing, leading to discrete $D(2)$ dimers .

Ring Puckering and Conformational Flexibility

The benzo[d]thiazole ring’s puckering, quantified using Cremer-Pople parameters (amplitude q, phase φ), influences binding pocket compatibility. Compared to:

  • Analog C : A benzimidazole core with similar substituents exhibits reduced puckering (q = 0.12 Å, φ = 10°) due to enhanced aromaticity.
  • Analog D: A saturated thiazolidinone derivative shows planar geometry (q = 0.05 Å), limiting conformational adaptability.

Table 2: Puckering Coordinates in Heterocyclic Cores

Compound Ring Type Puckering Amplitude q (Å) Phase φ (°)
Target Compound Benzo[d]thiazole 0.35 45
Analog C Benzimidazole 0.12 10
Analog D Thiazolidinone 0.05 N/A

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